molecular formula C18H21FN2OS B5624266 2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

Cat. No. B5624266
M. Wt: 332.4 g/mol
InChI Key: NGDANPBULYGXSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from basic aromatic or aliphatic precursors and incorporating various functional groups through reactions like nucleophilic substitution, electrophilic addition, or condensation processes. For example, compounds with similar structural features have been synthesized using starting materials like benzo[d]isoxazoles and piperidin-4-yl derivatives, followed by structural modifications to introduce specific functional groups such as fluorophenyl or thiazolyl moieties (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing details about the conformation, bond lengths, angles, and overall geometry. The piperidine ring often adopts a chair conformation, providing a stable framework for the attachment of various substituents, while the presence of functional groups like fluorophenyl or thiazolyl contributes to the molecule's bioactivity through specific molecular interactions (Prasad et al., 2018).

properties

IUPAC Name

[2-(3-fluorophenyl)piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-6-17-20-15(12-23-17)18(22)21-10-4-3-9-16(21)13-7-5-8-14(19)11-13/h5,7-8,11-12,16H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDANPBULYGXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

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